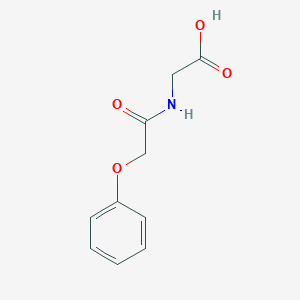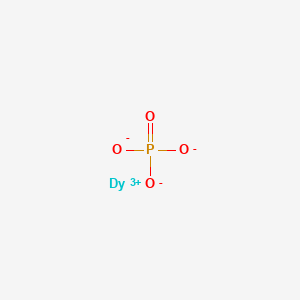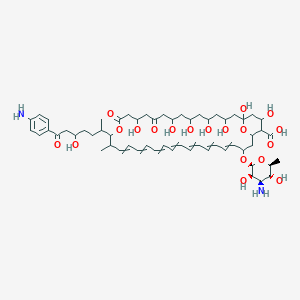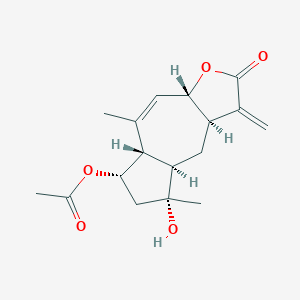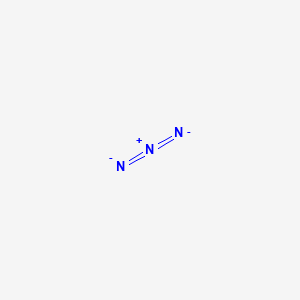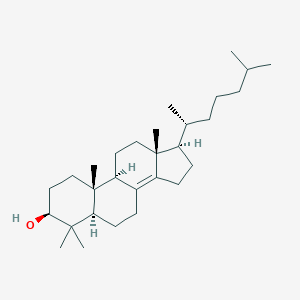
Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, also known as lanosterol, is a sterol molecule that plays a crucial role in the biosynthesis of cholesterol and other important sterols in the body. It is a precursor molecule that undergoes a series of enzymatic reactions to produce cholesterol, which is essential for various physiological processes such as cell membrane formation, hormone synthesis, and bile acid production.
作用機序
Lanosterol exerts its effects through multiple mechanisms, including the regulation of gene expression, the modulation of enzyme activity, and the interaction with cellular membranes. It acts as a precursor molecule for the biosynthesis of cholesterol and other important sterols, which are essential for maintaining the structural integrity of cell membranes and regulating cellular processes. Lanosterol also has antioxidant properties and can scavenge free radicals, which are harmful molecules that can damage cellular components.
生化学的および生理学的効果
Lanosterol has a wide range of biochemical and physiological effects, including the regulation of cholesterol biosynthesis, the modulation of gene expression, and the inhibition of cataract formation. It plays a critical role in maintaining the structural integrity of cell membranes and regulating cellular processes such as cell signaling and apoptosis. Lanosterol also has anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
実験室実験の利点と制限
Lanosterol has several advantages and limitations for lab experiments. One advantage is its ability to regulate cholesterol biosynthesis, which makes it a valuable tool for studying the mechanisms of cholesterol metabolism and its role in various physiological processes. Lanosterol can also be used as a potential therapeutic agent for the treatment of cataracts and other diseases that involve protein aggregation. However, one limitation is the complex synthesis method required to produce Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, which makes it difficult to obtain in large quantities. Another limitation is the potential toxicity of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, which can have adverse effects on cellular processes if not used appropriately.
将来の方向性
There are several future directions for the study of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-, including its potential therapeutic applications in the treatment of cataracts and other diseases that involve protein aggregation. Further research is needed to understand the mechanisms of action of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- and its effects on cellular processes. The development of new synthesis methods for Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- and other important sterols could also lead to new discoveries in the field of cholesterol metabolism and its role in human health. Additionally, the use of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- as a tool for gene regulation and cellular signaling could have important implications for the development of new therapies for various diseases.
合成法
Lanosterol is synthesized from squalene, a linear hydrocarbon molecule, through a series of enzymatic reactions that involve cyclization, oxidation, and reduction steps. The first step is the cyclization of squalene to form Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- through the action of the enzyme squalene cyclase. This reaction involves the formation of a cyclic intermediate that undergoes further modifications to produce Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-. The synthesis of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- is a complex process that requires the coordination of multiple enzymes and cofactors.
科学的研究の応用
Lanosterol has been extensively studied for its role in cholesterol biosynthesis and its potential therapeutic applications. Recent studies have shown that Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- can inhibit the formation of cataracts, a common eye disease that affects millions of people worldwide. The mechanism of action involves the ability of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- to dissolve the protein aggregates that form in the lens of the eye, which are responsible for cataract formation. This discovery has led to the development of Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)--based eye drops as a potential treatment for cataracts.
特性
CAS番号 |
14772-51-1 |
|---|---|
製品名 |
Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- |
分子式 |
C29H50O |
分子量 |
414.7 g/mol |
IUPAC名 |
(3S,5R,9R,10R,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22,24-26,30H,8-18H2,1-7H3/t20-,22-,24+,25+,26+,28-,29-/m1/s1 |
InChIキー |
HVXVNFNRJMVTAU-RADBOZLKSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@@H]4[C@@]([C@H]3CC[C@]12C)(CC[C@@H](C4(C)C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4C(C(CCC4(C3CCC12C)C)O)(C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4C(C(CCC4(C3CCC12C)C)O)(C)C |
同義語 |
4,4-Dimethyl-5α-cholest-8(14)-en-3β-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



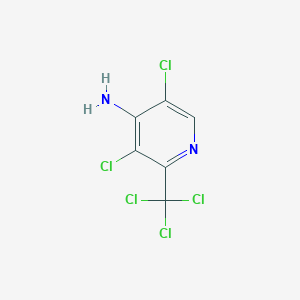
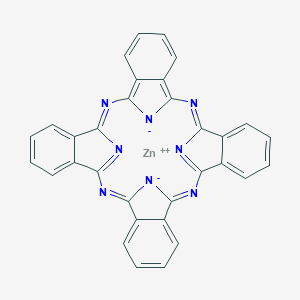

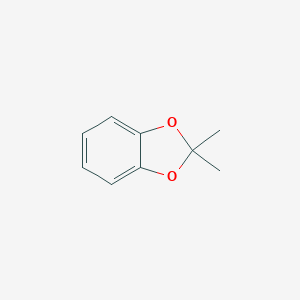
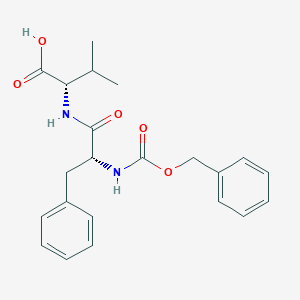
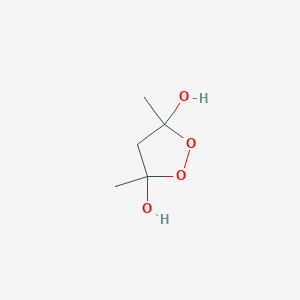
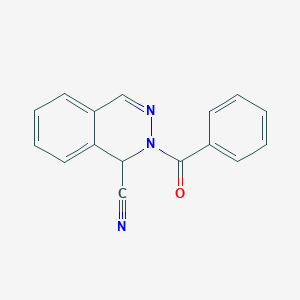
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)

